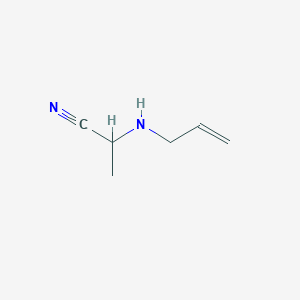

Propanenitrile, 2-(2-propenylamino)-

Description

“Propanenitrile, 2-(2-propenylamino)-” is a nitrile derivative featuring a propanenitrile backbone substituted with a 2-propenylamino group (-NH-CH₂-CH=CH₂). This compound belongs to the broader class of aliphatic nitriles, which are characterized by their cyano (-C≡N) functional group. Structural analogs, such as Cyanazine (a triazine-containing derivative), highlight the role of amino and nitrile groups in determining biological activity and environmental persistence .

Properties

CAS No. |

56095-77-3 |

|---|---|

Molecular Formula |

C6H10N2 |

Molecular Weight |

110.16 g/mol |

IUPAC Name |

2-(prop-2-enylamino)propanenitrile |

InChI |

InChI=1S/C6H10N2/c1-3-4-8-6(2)5-7/h3,6,8H,1,4H2,2H3 |

InChI Key |

KSFCWOUDDSXQPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)NCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanenitrile, 2-(2-propenylamino)- can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.

From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.

Industrial Production Methods

Industrial production of nitriles, including propanenitrile, 2-(2-propenylamino)-, often involves the hydrogenation of acrylonitrile or the ammoxidation of propanol . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 2-(2-propenylamino)- undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Reagents such as potassium cyanide (KCN) in ethanol are used for nucleophilic substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the starting materials and conditions.

Scientific Research Applications

Propanenitrile, 2-(2-propenylamino)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of propanenitrile, 2-(2-propenylamino)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related propanenitrile derivatives, emphasizing molecular features, applications, and regulatory statuses.

Table 1: Key Comparative Data

Structural and Functional Differences

- Contains a chlorinated triazine ring, enhancing its herbicidal activity but also increasing environmental persistence and toxicity.

- Banned in agriculture due to risks to human health and ecosystems.

Propanenitrile, 3-[[2-(acetyloxy)ethyl]phenylamino]-, acetate (1:1) : Acetyloxy and phenylamino groups improve solubility in polar solvents, making it suitable for pharmaceutical formulations. The acetate salt form may enhance stability during storage.

2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile : Propargylamino groups enable participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, useful in polymer and bioconjugate chemistry. The ketone group adds electrophilic reactivity for further derivatization.

2-(Ethylamino)-2-methylpropanenitrile : Simpler structure with a branched alkyl chain, favoring use as a precursor in drug synthesis (e.g., β-blockers or antidepressants).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.